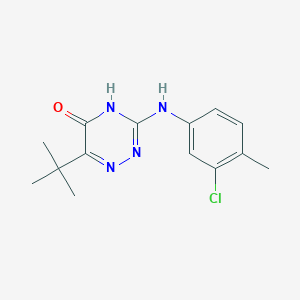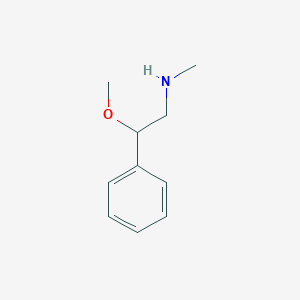
2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-4-fluorophenyl)-2-(methylamino)acetamide: is a synthetic organic compound with the following structural formula:
CH3CONHCH3NBrF
It contains a substituted acetamide group (CH₃CONH) attached to a phenyl ring with bromine and fluorine substituents. The methylamino group (CH₃NH) further enhances its chemical properties.
Preparation Methods
a. Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 3-bromo-4-fluoroaniline with methylamine followed by acetylation. The sequence of reactions can be summarized as follows:
Amination: 3-bromo-4-fluoroaniline reacts with methylamine to form the corresponding aniline derivative.
Acetylation: The resulting aniline derivative undergoes acetylation using acetic anhydride or acetyl chloride to yield 2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide.
b. Industrial Production: While laboratory-scale synthesis is feasible, industrial production typically involves optimized processes to achieve higher yields. These methods may employ continuous flow reactors, solid-phase synthesis, or other efficient techniques.
Chemical Reactions Analysis
a. Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield corresponding amines or other reduced derivatives.
Substitution: The bromine and fluorine substituents make it susceptible to nucleophilic substitution reactions.
Amination: Methylamine (CH₃NH₂) is used as the aminating agent.
Acetylation: Acetic anhydride (CH₃CO)₂O or acetyl chloride (CH₃COCl) serves as the acetylating reagent.
c. Major Products: The major product is 2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide itself. by controlling reaction conditions, regioisomers or other byproducts may also form.
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Pesticide Development: The phenyl ring and halogen substituents make it relevant for designing agrochemicals.
Material Science: It may serve as a building block for functional materials.
Mechanism of Action
The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While there are no direct analogs, compounds with similar halogen-substituted phenyl rings and amide functionalities are relevant. Examples include 2-(4-fluorophenyl)acetamide and 2-(3-bromophenyl)acetamide.
Properties
Molecular Formula |
C9H10BrFN2O |
|---|---|
Molecular Weight |
261.09 g/mol |
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-(methylamino)acetamide |
InChI |
InChI=1S/C9H10BrFN2O/c1-13-8(9(12)14)5-2-3-7(11)6(10)4-5/h2-4,8,13H,1H3,(H2,12,14) |
InChI Key |
DXELBIYXRPQAIU-UHFFFAOYSA-N |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)F)Br)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)





amine](/img/structure/B12122411.png)
![(4E)-5-(3-chlorophenyl)-1-(6-fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione](/img/structure/B12122412.png)


![4,8-dimethyl-N-[3-(3-morpholin-4-ylpropyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine](/img/structure/B12122422.png)

